ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl substituent at position 3 and a sulfanyl acetamido benzoate moiety at position 2. The thienopyrimidinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The compound’s synthesis likely involves condensation reactions to form the pyrimidinone ring, followed by functionalization with benzyl and sulfanyl acetamido groups.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-2-31-23(30)17-10-6-7-11-18(17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLZQBPFVKFBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Thioacetylation: The thioacetyl group is introduced by reacting the intermediate with thioacetic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Benzyl halides, thioacetic acid derivatives
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at Position 3: Benzyl vs. Methyl
The most direct analog is ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (C280-1113) . Key differences include:
| Property | Target Compound (Benzyl) | C280-1113 (Methyl) |
|---|---|---|
| Molecular Formula | C₂₃H₂₁N₃O₄S₂ | C₁₈H₁₉N₃O₄S₂ |
| Molecular Weight | 475.56 g/mol | 405.49 g/mol |
| Substituent (Position 3) | Benzyl | Methyl |
| Calculated logP | ~3.5 (estimated) | ~2.8 (estimated) |
- The methyl analog’s lower logP suggests better aqueous solubility, which may improve bioavailability but reduce membrane permeability .
Heterocyclic Core Variation: Thieno vs. Pyrido Pyrimidinones
A structurally distinct analog is 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride , which replaces the thieno ring with a pyrido system.
| Property | Target Compound (Thieno Core) | Pyrido Analog |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidinone | Pyrido[4,3-d]pyrimidinone |
| Substituents | Benzyl (position 3) | 6-Benzyl, dichlorophenyl |
| Molecular Formula | C₂₃H₂₁N₃O₄S₂ | C₂₂H₂₁Cl₃N₄O₂ |
| Molecular Weight | 475.56 g/mol | 511.86 g/mol |
| Calculated logP | ~3.5 | ~4.0 (Cl atoms) |
- Electronic and Steric Effects: The pyrido core introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.
Functional Group Comparison: Sulfanyl Acetamido vs. Oxadiazole
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one differ in core and functional groups but share substituted aromatic motifs.
| Property | Target Compound | Benzo[b]oxazinone Analog |
|---|---|---|
| Core Structure | Thienopyrimidinone | Benzo[b][1,4]oxazin-3-one |
| Key Functional Groups | Sulfanyl acetamido | Oxadiazole, amino pyrimidine |
| Synthesis Method | Condensation with thiourea | Cs₂CO₃-mediated coupling |
- Synthetic Flexibility: The target compound’s sulfanyl acetamido group allows for nucleophilic substitution reactions, whereas oxadiazole formation in the benzo[b]oxazinone analog requires oxidative cyclization .
Physicochemical and Pharmacokinetic Considerations
- Stability : The ethyl ester may undergo hydrolysis in vivo to a carboxylic acid, altering bioavailability.
Biological Activity
Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the thienopyrimidine class. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O3S2
- Molecular Weight : 428.6 g/mol
- IUPAC Name : Ethyl 2-[(4-benzyl-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate
The compound features a thienopyrimidine core structure that is known for its diverse biological activities.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can interact with various receptors in the body, potentially modulating signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of thienopyrimidines showed potent antimicrobial activities against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Properties
Research has highlighted the anticancer potential of this compound:
Case Studies
- In Vitro Studies : Compounds similar to ethyl 2-[2-({3-benzyl-4-oxo...}] were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated a dose-dependent reduction in cell viability.
- Molecular Docking Simulations : Simulations have shown that the compound binds effectively to target proteins involved in cancer progression and inflammation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
